![molecular formula C23H32N4O2 B12621044 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-45-0](/img/structure/B12621044.png)
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-Amino-2-(nonanoylamino)éthyl]-N-(pyridin-4-yl)benzamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie médicinale, la biologie et la chimie industrielle. Ce composé présente un noyau benzamide substitué par un groupe pyridinyle et une chaîne aminoéthyle, qui est en outre modifiée par un groupe nonanoylamino. La structure unique de ce composé lui permet d’interagir avec diverses cibles biologiques, ce qui en fait un sujet d’intérêt pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[1-Amino-2-(nonanoylamino)éthyl]-N-(pyridin-4-yl)benzamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante implique les étapes suivantes :
Formation du noyau benzamide : Le noyau benzamide peut être synthétisé en faisant réagir le chlorure de 4-aminobenzoyle avec la pyridine-4-amine en conditions basiques.
Introduction de la chaîne aminoéthyle : La chaîne aminoéthyle peut être introduite en faisant réagir l’intermédiaire benzamide avec la 2-bromoéthylamine en conditions de substitution nucléophile.
Addition du groupe nonanoylamino : La dernière étape implique l’acylation du groupe amino avec le chlorure de nonanoyle pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, de solvants et de conditions réactionnelles plus efficaces. De plus, la production à grande échelle peut nécessiter le développement de procédés à flux continu pour garantir une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[1-Amino-2-(nonanoylamino)éthyl]-N-(pyridin-4-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes amino peuvent être oxydés pour former les dérivés nitroso ou nitro correspondants.
Réduction : Le groupe carbonyle dans le noyau benzamide peut être réduit pour former des amines.
Substitution : Le groupe pyridinyle peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène, le permanganate de potassium et l’acide nitrique.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LAH) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation d’amines primaires ou secondaires.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le 4-[1-Amino-2-(nonanoylamino)éthyl]-N-(pyridin-4-yl)benzamide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé peut être utilisé comme composé de départ pour le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Biologie : Il peut être utilisé pour étudier l’interaction de petites molécules avec des macromolécules biologiques telles que les protéines et les acides nucléiques.
Chimie industrielle :
Applications De Recherche Scientifique
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biology: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry:
Mécanisme D'action
Le mécanisme d’action du 4-[1-Amino-2-(nonanoylamino)éthyl]-N-(pyridin-4-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier aux protéines, aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-[1-Amino-2-(décanoylamino)éthyl]-N-(pyridin-4-yl)benzamide : Structure similaire avec un groupe décanoylamino au lieu d’un groupe nonanoylamino.
4-[1-Amino-2-(octanoylamino)éthyl]-N-(pyridin-4-yl)benzamide : Structure similaire avec un groupe octanoylamino au lieu d’un groupe nonanoylamino.
Unicité
L’unicité du 4-[1-Amino-2-(nonanoylamino)éthyl]-N-(pyridin-4-yl)benzamide réside dans son motif de substitution spécifique, qui peut entraîner une activité biologique et une réactivité chimique distinctes par rapport à ses analogues. La présence du groupe nonanoylamino peut influencer la lipophilie du composé, son affinité de liaison et ses propriétés pharmacocinétiques globales.
Propriétés
Numéro CAS |
920495-45-0 |
|---|---|
Formule moléculaire |
C23H32N4O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-[1-amino-2-(nonanoylamino)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C23H32N4O2/c1-2-3-4-5-6-7-8-22(28)26-17-21(24)18-9-11-19(12-10-18)23(29)27-20-13-15-25-16-14-20/h9-16,21H,2-8,17,24H2,1H3,(H,26,28)(H,25,27,29) |
Clé InChI |
VHCINVHCSFQIDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

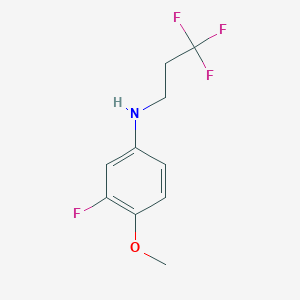
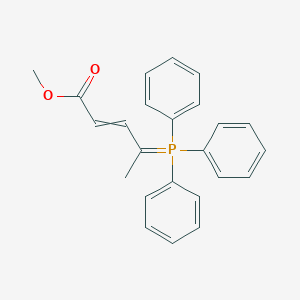
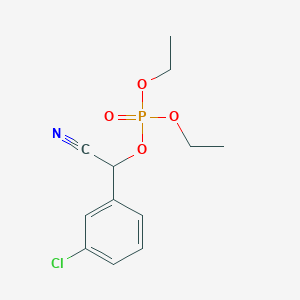

![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)

![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
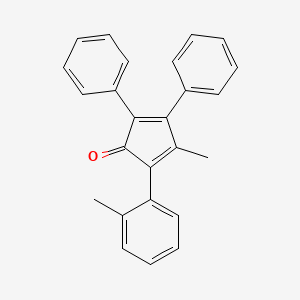
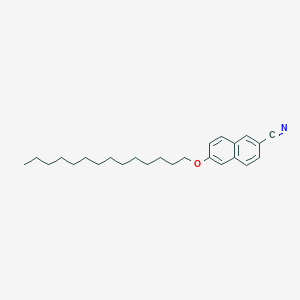
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)
